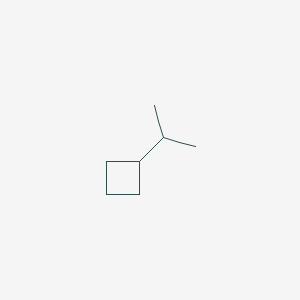
Isopropylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropylcyclobutane is a cyclic hydrocarbon that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a boiling point of 98°C. Isopropylcyclobutane is a versatile compound that has been used in a variety of research applications.
Mécanisme D'action
The mechanism of action of isopropylcyclobutane is not well understood. However, it is believed to act as a hydrophobic solvent in organic reactions. Isopropylcyclobutane may also interact with biological membranes, affecting their properties and functions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of isopropylcyclobutane. However, it is not known to have any toxic effects on humans or animals. Isopropylcyclobutane has been shown to have low acute toxicity in rats.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropylcyclobutane has several advantages for lab experiments. It is a versatile solvent that can be used in a variety of reactions. It is also relatively non-toxic, making it safe to handle in a laboratory setting. However, isopropylcyclobutane has some limitations. It is not a polar solvent, which limits its use in reactions that require a polar solvent. It also has a relatively low boiling point, which can make it difficult to use in high-temperature reactions.
Orientations Futures
There are several future directions for research on isopropylcyclobutane. One area of research could focus on developing new synthesis methods for isopropylcyclobutane. Another area of research could focus on using isopropylcyclobutane in the synthesis of new pharmaceuticals and natural products. Additionally, further research could be conducted on the mechanism of action of isopropylcyclobutane and its effects on biological membranes.
Méthodes De Synthèse
Isopropylcyclobutane can be synthesized using a variety of methods. One common method is the reduction of isopropylcyclobutanone using sodium borohydride. Another method involves the reaction of 1,3-cyclobutanedione with isopropylmagnesium bromide. Isopropylcyclobutane can also be synthesized using a Grignard reaction between isopropylmagnesium chloride and cyclobutyl bromide.
Applications De Recherche Scientifique
Isopropylcyclobutane has been used in a variety of scientific research applications. It has been used as a solvent in organic synthesis reactions. It has also been used as a starting material for the synthesis of other compounds. Isopropylcyclobutane has been used in the synthesis of natural products such as the antitumor agent (+)-discodermolide. Isopropylcyclobutane has also been used in the synthesis of pharmaceuticals such as the antiviral drug remdesivir.
Propriétés
Numéro CAS |
872-56-0 |
|---|---|
Nom du produit |
Isopropylcyclobutane |
Formule moléculaire |
C7H14 |
Poids moléculaire |
98.19 g/mol |
Nom IUPAC |
propan-2-ylcyclobutane |
InChI |
InChI=1S/C7H14/c1-6(2)7-4-3-5-7/h6-7H,3-5H2,1-2H3 |
Clé InChI |
RFHQRRJFJJCQDJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC1 |
SMILES canonique |
CC(C)C1CCC1 |
Autres numéros CAS |
872-56-0 |
Synonymes |
Isopropyl-cyclobutane; Isopropylcyclobutane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



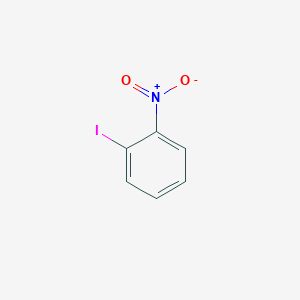
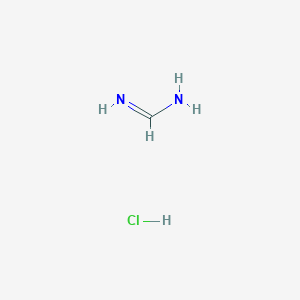
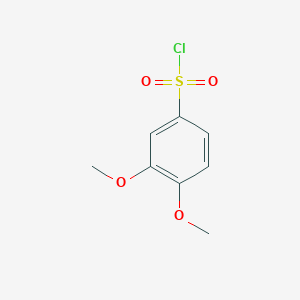
![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)
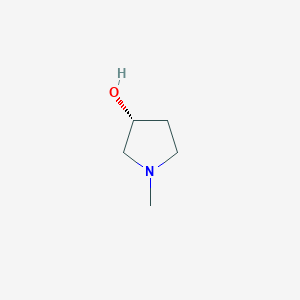
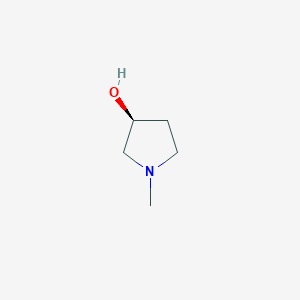
![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)
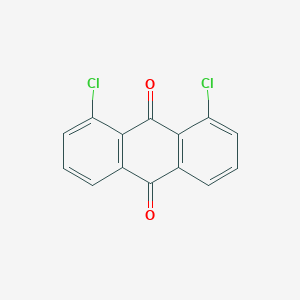
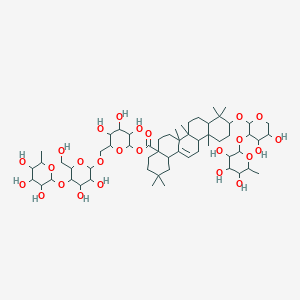
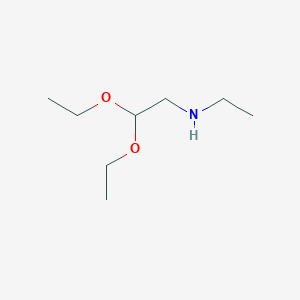
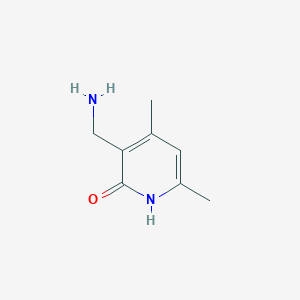
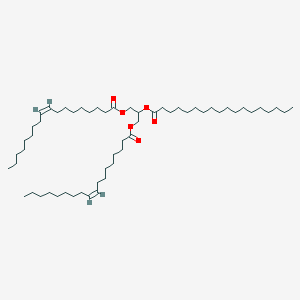
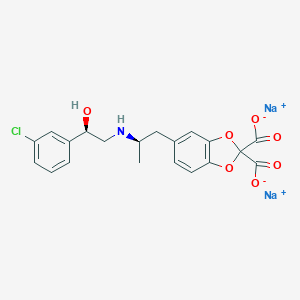
![1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI)](/img/structure/B31376.png)